molecular formula C16H20N4O2S B6446362 N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549065-11-2

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446362
CAS No.: 2549065-11-2
M. Wt: 332.4 g/mol
InChI Key: RBEKAPIVSDFRBL-UHFFFAOYSA-N
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Description

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule designed for research applications, integrating a quinazoline pharmacophore known for its significant role in medicinal chemistry. The quinazoline scaffold is recognized for its diverse biological activities, particularly as a core structure in compounds that inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR) . This suggests the compound's potential utility in oncological research, specifically in investigating signaling pathways that control cell proliferation and survival. Furthermore, quinazoline derivatives have demonstrated a broad spectrum of other pharmacological activities in research models, including antimicrobial, anti-inflammatory, and anticancer effects, making them a versatile scaffold for developing new therapeutic agents . The specific molecular architecture of this compound, featuring a cyclopropanesulfonamide group, may influence its physicochemical properties and binding affinity to biological targets. This combination makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and mechanistic studies in cell-based and biochemical assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-quinazolin-4-ylpiperidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(10-12)16-14-5-1-2-6-15(14)17-11-18-16/h1-2,5-6,11-13,19H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKAPIVSDFRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Ring Formation

Quinazolin-4-yl derivatives are typically synthesized from anthranilic acid or 2-aminobenzonitrile precursors. A modified route inspired by involves:

  • Hydrazinolysis of ethyl quinazoline-2,4-dione : Reacting ethyl quinazoline-2,4-dione with hydrazine hydrate under reflux to yield 2,4-dihydrazinylquinazoline.

  • Piperidine functionalization : Treating the hydrazine intermediate with 3-aminopiperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield.

Key characterization data :

  • 1H-NMR (DMSO-d6) : δ 8.45 (s, 1H, quinazoline H-2), 7.92–7.85 (m, 2H, aromatic), 4.12 (m, 1H, piperidine H-3).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N quinazoline).

Alternative Route via Nucleophilic Aromatic Substitution

A patent-derived method employs:

  • Halogenation : 4-chloroquinazoline is reacted with 3-aminopiperidine in tetrahydrofuran (THF) at 60°C.

  • Catalytic optimization : Using triethylamine (TEA) as a base improves nucleophilic displacement, yielding 82% of the quinazolin-4-yl-piperidine intermediate.

Reaction conditions :

StepReagentSolventTemperature (°C)Time (h)Yield (%)
14-Cl-quinazoline, 3-aminopiperidineTHF602482

Preparation of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride serves as the sulfonating agent. A two-step synthesis adapted from involves:

  • Oxidation of cyclopropanethiol : Reacting cyclopropanethiol with hydrogen peroxide (30%) in acetic acid at 0°C to form cyclopropanesulfonic acid.

  • Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl5) in dichloromethane (DCM) at −10°C, achieving 90% purity.

Safety note : PCl5 reactions require strict moisture control to avoid HCl gas release.

Sulfonamide Coupling Reaction

Direct Sulfonylation

The quinazolin-4-yl-piperidine intermediate is reacted with cyclopropanesulfonyl chloride under basic conditions:

  • Reaction setup : 1 equiv. quinazolin-4-yl-piperidine, 1.2 equiv. sulfonyl chloride, and 2 equiv. TEA in anhydrous DCM at 0°C→25°C.

  • Workup : The mixture is stirred for 6 hours, washed with NaHCO3, and purified via column chromatography (SiO2, ethyl acetate/hexane 1:3).

Yield : 75%.
Characterization :

  • 13C-NMR (CDCl3) : δ 162.1 (C=O), 128.9–134.2 (aromatic), 55.3 (piperidine C-3), 12.8 (cyclopropane CH2).

  • HPLC-MS : m/z 389.2 [M+H]+.

Microwave-Assisted Coupling

To enhance efficiency, a microwave method (150 W, 100°C, 30 min) reduces reaction time to 30 minutes with comparable yield (73%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Reference
Nucleophilic substitutionHigh regioselectivityRequires anhydrous conditions82
Direct sulfonylationScalableColumn chromatography needed75
Microwave-assistedRapid reactionSpecialized equipment required73

Characterization and Validation

Spectroscopic consistency :

  • FT-IR : Sulfonamide S=O stretches at 1360 cm⁻¹ and 1150 cm⁻¹.

  • 1H-NMR : Cyclopropane protons appear as a multiplet at δ 1.2–1.5.

Purity assessment :

  • HPLC purity >98% achieved using C18 reverse-phase chromatography.

Challenges and Optimization Opportunities

  • Steric hindrance : Bulkier piperidine substituents reduce sulfonylation efficiency. Using DMF as a solvent improves solubility.

  • Byproduct formation : Excess sulfonyl chloride leads to disulfonamide byproducts. Stoichiometric control is critical .

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight CAS Number
Target Compound Quinazolin-4-yl C₁₆H₁₈N₅O₂S* 344.41 (calculated) N/A
N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (1,1-Dioxothian-4-yl)methyl C₁₄H₂₆N₂O₄S₂ 350.5 2640880-78-8
N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide 2-Cyanopyridin-3-yl C₁₄H₁₈N₄O₂S 306.39 2741954-75-4

*Hypothetical formula based on structural analysis.

Key Observations:

Substituent Diversity: The target compound features a quinazolin-4-yl group, which is bulkier and more aromatic than the substituents in the analogs. This may enhance π-π stacking interactions in biological targets compared to the 2-cyanopyridin-3-yl group in or the sulfone-containing thiane group in . The 2-cyanopyridin-3-yl group in contains a nitrile, a strong electron-withdrawing group that could influence electronic properties and reactivity.

Molecular Weight and Complexity: The target compound has a lower molecular weight than (344.41 vs. 350.5) but higher than (306.39). This positions it within the typical range for drug-like molecules (300–500 Da).

Functional Implications

Table 2: Hypothetical Pharmacological Profiles

Compound Key Functional Groups Potential Biological Interactions
Target Compound Quinazoline (aromatic), sulfonamide Likely kinase inhibition (e.g., EGFR, VEGFR) due to quinazoline’s known role in targeting ATP-binding pockets .
Sulfone, cyclopropane Enhanced solubility and metabolic stability due to sulfone; possible protease or phosphatase inhibition.
Nitrile, pyridine Nitrile may act as a hydrogen-bond acceptor or participate in covalent binding; pyridine could modulate solubility.

Critical Differences:

  • Solubility : The sulfone group in likely improves aqueous solubility compared to the hydrophobic quinazoline in the target compound.
  • Target Selectivity : The quinazoline core in the target compound may confer selectivity for kinases over other enzymes, whereas ’s nitrile group could favor interactions with cysteine proteases or metalloenzymes.

Q & A

Q. Advanced

  • In vitro: Microsomal stability assays (human liver microsomes), Caco-2 permeability for absorption.
  • In vivo: Rodent models for bioavailability and tissue distribution. LC-MS/MS quantifies plasma/tissue concentrations. Adjusting logP via substituent modifications (e.g., adding methyl groups) enhances bioavailability .

How can computational modeling guide the design of analogs with improved activity?

Advanced
Molecular dynamics simulations predict binding modes to targets like kinases. QSAR models correlate structural features (e.g., cyclopropane ring size, sulfonamide pKa) with activity. Virtual libraries of analogs prioritize candidates for synthesis, reducing experimental workload .

What protocols ensure compound stability during storage and handling?

Basic
Store lyophilized powder at -20°C under argon to prevent oxidation. For solutions, use anhydrous DMSO (stored at 4°C) to avoid hydrolysis. Regular NMR/HPLC checks every 6 months detect degradation (e.g., cyclopropane ring opening) .

How does modifying the quinazoline or cyclopropane group impact bioactivity?

Q. Advanced

  • Quinazoline substitution: Electron-withdrawing groups (e.g., -Cl at C6) enhance kinase inhibition by increasing electrophilicity.
  • Cyclopropane modification: Replacing cyclopropane with spirocyclic rings alters conformational flexibility, affecting target engagement. SAR studies require systematic analog synthesis and enzymatic profiling .

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